molecular formula C13H8Cl2O3 B6403999 4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid CAS No. 1261946-52-4

4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid

Cat. No.: B6403999
CAS No.: 1261946-52-4
M. Wt: 283.10 g/mol
InChI Key: LEZCWVPZAKISLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid is a versatile chemical compound with significant potential in various fields of research and industry. This compound is characterized by its unique molecular structure, which includes two chlorine atoms and a hydroxyl group attached to a benzoic acid core. Its distinct properties make it a valuable subject of study in synthetic organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid typically involves the chlorination of 2-hydroxybenzoic acid derivatives. One common method includes the reaction of 2-hydroxybenzoic acid with thionyl chloride to introduce the chlorine atoms, followed by further functionalization to attach the second chlorine and hydroxyl groups. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorinating agents such as phosphorus oxychloride or sulfuryl chloride. These processes are optimized for efficiency and cost-effectiveness, with careful monitoring of reaction parameters to maintain product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to remove chlorine atoms or convert the carboxylic acid group to an alcohol.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or dechlorinated derivatives.

    Substitution: Formation of substituted benzoic acid derivatives.

Scientific Research Applications

4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine atoms and the hydroxyl group allows the compound to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-Chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid can be compared with other similar compounds, such as:

    4-Chloro-2,5-difluorobenzoic acid: Similar in structure but with fluorine atoms instead of hydroxyl groups, leading to different reactivity and applications.

    2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane: Contains a phosphorus atom and exhibits different chemical behavior.

    6-Amino-7-chloro-2-(2-hydroxyphenyl)benzotriazole: Features an amino group and a benzotriazole ring, offering unique properties for research.

The uniqueness of this compound lies in its specific combination of functional groups, which provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-chloro-2-(2-chloro-5-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2O3/c14-7-1-3-9(13(17)18)10(5-7)11-6-8(16)2-4-12(11)15/h1-6,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEZCWVPZAKISLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C2=C(C=CC(=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690490
Record name 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261946-52-4
Record name [1,1′-Biphenyl]-2-carboxylic acid, 2′,5-dichloro-5′-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1261946-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',5-Dichloro-5'-hydroxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.